3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-amine
Description
Properties
Molecular Formula |
C12H24N2 |
|---|---|
Molecular Weight |
196.33 g/mol |
IUPAC Name |
3-tert-butyl-3-azabicyclo[3.3.1]nonan-9-amine |
InChI |
InChI=1S/C12H24N2/c1-12(2,3)14-7-9-5-4-6-10(8-14)11(9)13/h9-11H,4-8,13H2,1-3H3 |
InChI Key |
CLEWQPVDDHEQHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CC2CCCC(C1)C2N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-3-azabicyclo[3.3.1]nonan-9-amine typically involves the reduction of 9-azabicyclo[3.3.1]nonan-3-one derivatives. One common method includes the use of hydrogen in the presence of a ruthenium catalyst to reduce the ketone to the corresponding amine . Another approach involves the hydroboration of 9-borabicyclo[3.3.1]nonane, followed by subsequent reactions to introduce the tert-butyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butyl)-3-azabicyclo[3.3.1]nonan-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Further reduction can lead to the formation of more saturated amine derivatives.
Substitution: The nitrogen atom in the bicyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or ruthenium catalyst is often used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or oxides.
Reduction: Formation of more saturated amine derivatives.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Chemical Properties and Structure
Chemical Structure:
The compound features a unique bicyclic structure that includes a nitrogen atom, which is crucial for its interaction with biological targets. Its molecular formula is , and it has a molecular weight of approximately 195.29 g/mol.
Medicinal Chemistry
3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-amine has been investigated for its potential as a monoamine reuptake inhibitor . Such compounds are critical in treating various psychiatric disorders, including depression and anxiety. The mechanism involves the inhibition of neurotransmitter reuptake, enhancing the availability of neurotransmitters like serotonin and norepinephrine in the synaptic cleft.
Key Therapeutic Areas:
- Depression and Anxiety Disorders: Compounds similar to 3-tert-butyl derivatives have shown promise in treating mood disorders by modulating neurotransmitter levels .
- Pain Management: Monoamine reuptake inhibitors are also indicated for pain relief, particularly in chronic pain conditions .
Organic Synthesis
In organic chemistry, this compound serves as an intermediate in synthesizing more complex molecules. Its unique structural characteristics allow it to participate in various chemical reactions, including:
- Formation of New Chemical Entities: It can be used to create derivatives with enhanced biological activity or different pharmacological profiles.
- Synthesis of Agrochemicals: The compound's properties make it suitable for developing agricultural chemicals that require specific biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to 3-tert-butyl derivatives:
- In vitro Studies: Compounds derived from similar bicyclic structures have shown significant cytotoxicity against various cancer cell lines, indicating that modifications to the bicyclic framework can enhance therapeutic efficacy .
Table 2: Anticancer Activity of Related Compounds
| Compound Name | Cancer Cell Line | IC₅₀ (µM) |
|---|---|---|
| N-Aryl derivative | HCT-116 | <100 |
| N-Aryl derivative | HeLa | <100 |
| N-Aryl derivative | MCF-7 | <100 |
Neuropharmacological Studies
Research into the neuropharmacological effects of similar compounds has demonstrated their ability to modulate neurotransmitter systems effectively:
Mechanism of Action
The mechanism of action of 3-(tert-Butyl)-3-azabicyclo[3.3.1]nonan-9-amine involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The tert-butyl group may enhance the compound’s stability and bioavailability, contributing to its overall efficacy .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Calculated for C₁₂H₂₄N₂.
Key Differences and Implications
Methyl (N9): The 9-methyl analog (e.g., granisetron impurity) demonstrates how bridgehead substitution impacts receptor selectivity, as seen in 5-HT3 antagonist activity .
Conformational Rigidity :
X-ray studies of related compounds (e.g., 3,7-dimethyl derivatives) reveal a chair-chair conformation with equatorial N-substituents, critical for receptor binding . The tert-butyl group may stabilize this conformation, enhancing affinity for target proteins.
Synthetic Accessibility: The tert-butyl group is introduced via Boc-protection (e.g., tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate), which is cleaved under acidic conditions . Propyl and cyclopropyl analogs lack detailed synthetic protocols, suggesting simpler alkylation routes .
Pharmacological Activity: 3,7-Dimethyl derivatives exhibit 5-HT3 receptor antagonism, with compound 4b showing displacement of [³H]GR65630 comparable to MDL 72222 . Analgesic and antiarrhythmic activities are reported for 7-alkoxyalkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ones, highlighting the scaffold’s therapeutic versatility .
Biological Activity
3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-amine is a compound belonging to the azabicyclo family, which has garnered attention due to its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound based on current research findings.
Structural Characteristics
The compound's structure features a bicyclic framework with a tertiary amine and a tert-butyl group, which are crucial for its biological activity. The molecular formula is with a molecular weight of approximately 224.35 g/mol.
Biological Activities
1. Opioid Receptor Interaction
Research indicates that compounds within the azabicyclo family, including this compound, exhibit significant interaction with opioid receptors, particularly the μ-opioid receptor (MOR). In vitro studies have shown that certain derivatives act as potent partial agonists at MOR, with varying efficacy and potency. For instance, a related compound demonstrated an EC50 value of 2.5 nM, indicating high potency in stimulating cAMP accumulation in cell assays .
2. Antitumor Activity
Recent studies have evaluated the cytotoxic effects of azabicyclo compounds against various cancer cell lines. Notably, this compound exhibited selective toxicity against squamous carcinoma cells (A431) compared to normal fibroblast cells (3T3). The IC50 values for these assays were reported in the range of 100–250 µg/mL, suggesting promising antitumor potential .
3. Antiprotozoal Properties
Emerging research has also highlighted the antiprotozoal activities of azabicyclo compounds against pathogens such as Plasmodium falciparum and Trypanosoma brucei. These studies suggest that modifications in the bicyclic structure can enhance activity against these protozoa, making them candidates for further development in treating diseases like malaria and sleeping sickness .
The mechanisms underlying the biological activities of this compound involve interactions with specific receptors and pathways:
- Opioid Pathway : The compound's ability to modulate MOR suggests it may be effective in pain management without the full spectrum of side effects associated with traditional opioids.
- Cytotoxic Mechanisms : The selective cytotoxicity observed in cancer cell lines may be attributed to induced apoptosis or disruption of cellular metabolism, although specific pathways remain to be fully elucidated.
Case Studies
Q & A
Q. What are the primary synthetic routes for 3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-amine, and what are their key experimental parameters?
The compound is synthesized via Mannich condensation , involving the reaction of a cyclic ketone (e.g., 4-piperidone derivatives), formaldehyde, and a primary amine (e.g., tert-butylamine) in methanol with acetic acid as a catalyst . Key parameters include:
- Reagent ratios : Excess formaldehyde ensures complete cyclization.
- Temperature : Reactions are typically conducted under reflux (60–80°C).
- Yields : Reported yields range from 38% to 66%, depending on substituent steric effects . Post-synthesis, Wolff-Kishner reduction is often required to eliminate the C-9 carbonyl group introduced during Mannich condensation .
Q. How is the conformational analysis of bicyclic derivatives like this compound performed?
Q. What are the limitations of the Mannich condensation approach for synthesizing 3-azabicyclo derivatives, and how can they be addressed?
The Mannich reaction introduces a C-9 carbonyl group , which may interfere with downstream pharmacological activity. Limitations include:
- Reduction challenges : Wolff-Kishner reduction is harsh and may degrade sensitive functional groups.
- Steric hindrance : Bulky substituents (e.g., tert-butyl) reduce reaction efficiency . Alternative strategies :
- Intermolecular cyclization : Piperidine derivatives with pre-installed substituents can bypass carbonyl formation .
- Microwave-assisted synthesis : Reduces reaction time and improves yields for sterically hindered products .
Q. How do researchers resolve contradictions in stereochemical assignments for N-nitroso derivatives of this compound?
Discrepancies between NMR-derived stereodynamics and computational models are addressed via:
- Variable-temperature NMR : Measures rotational barriers (e.g., N-N rotation barriers of 12–15 kcal/mol) to assess nonplanar nitrosamino groups .
- X-ray crystallography : Validates deviations from planarity caused by pseudoallylic A(1,3) strain .
- UV spectroscopy : Bathochromic shifts in n→π* transitions confirm pyramidal nitrogen geometry .
Q. What methodologies are employed to study structure-activity relationships (SAR) for 3-azabicyclo derivatives in antimicrobial applications?
SAR studies involve:
- Functionalization at C-2 and C-4 : Aryl/thiosemicarbazone substituents are introduced via nucleophilic substitution or condensation .
- In vitro assays : Minimum inhibitory concentration (MIC) testing against bacterial (e.g., Bacillus subtilis) and fungal (e.g., Candida albicans) strains at concentrations as low as 6.25 µg/mL .
- Electron-withdrawing groups : Enhance antimicrobial activity by increasing membrane permeability .
Q. How does the bicyclic framework influence reaction mechanisms in derivatization studies?
The rigid bicyclic structure:
- Restricts conformational flexibility , favoring axial attack in nucleophilic substitutions .
- Induces steric strain , as seen in the nonplanar nitrosamino groups of N-nitroso derivatives . Mechanistic insights are derived from DFT calculations and kinetic isotope effects to map transition states .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
